Chlorhydrate d'arotinol

Vue d'ensemble

Description

Arotinolol hydrochloride is a pharmaceutical compound classified as a mixed alpha and beta receptor blocker. It was developed in Japan and has been studied for its potential as an antihypertensive therapy. Arotinolol hydrochloride is known for its ability to block both alpha and beta receptors, making it effective in treating conditions such as high blood pressure and essential tremor .

Applications De Recherche Scientifique

Arotinolol hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound in studies involving alpha and beta receptor blockers.

Biology: Research on arotinolol hydrochloride includes its effects on cellular processes and receptor interactions.

Industry: Arotinolol hydrochloride is used in the pharmaceutical industry for the development of medications targeting cardiovascular diseases.

Mécanisme D'action

Mode of Action

Arotinolol hydrochloride interacts with its targets by binding to these adrenergic receptor sites with a very high affinity . Radioligand studies have shown that arotinolol presents a higher affinity to the β-receptor compared to the α-receptor . The elucidated mechanism of action seems to be the result of a reduction in the cardiac output via the β-blockade and an additional inhibition of the counter-regulatory increase in peripheral resistance mediated by the α-blockade .

Biochemical Pathways

The binding of arotinolol hydrochloride to the adrenergic receptors affects several biochemical pathways. These include the calcium signaling pathway , cGMP-PKG signaling pathway , cAMP signaling pathway , neuroactive ligand-receptor interaction , adrenergic signaling in cardiomyocytes , and vascular smooth muscle contraction .

Pharmacokinetics

The stereospecificity of arotinolol is very important for its pharmacokinetic characteristics. The S-enantiomer is highly retained in red blood cells . The distribution studies have shown that arotinolol is mainly distributed from the plasma to the liver followed by the lungs and lastly in the heart .

Result of Action

The binding of arotinolol hydrochloride to the adrenergic receptors results in several molecular and cellular effects. It has been confirmed that arotinolol presents vasorelaxant activity, which is mainly mediated by its α1-blocking property . In preclinical hypertension trials, there is a specific acute bradycardiac and antihypertensive activity with a pronounced reduction in heart rate . Some reports indicate a delayed development of hypertension when arotinolol is administered daily . Arotinolol has a dose-dependent decrease in cardiac contractility and coronary blood flow as well as an increase in total peripheral resistance .

Action Environment

The action, efficacy, and stability of arotinolol hydrochloride can be influenced by various environmental factors. For instance, a multi-center clinical study showed that arotinolol lowered nighttime blood pressure levels more significantly in patients with non-dipper hypertension, helping to restore the circadian rhythm of blood pressure .

Safety and Hazards

Arotinolol hydrochloride is toxic if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Arotinolol hydrochloride binds to the β1-, β2- and α1- adrenergic receptor sites with a very high affinity . Preclinical studies showed a lack of intrinsic sympathomimetic activities or membrane-establishing properties . It is confirmed that arotinolol presents vasorelaxant activity . This characteristic is also proved to be mainly mediated by its α1-blocking property .

Cellular Effects

Arotinolol hydrochloride has a dose-dependent decrease in cardiac contractility and coronary blood flow as well as an increase in total peripheral resistance . The effects of arotinolol have been confirmed in clinical trials where this drug was able to decrease cardiac index and thus, blood pressure .

Molecular Mechanism

Arotinolol hydrochloride exerts its effects at the molecular level through its binding interactions with β1-, β2- and α1- adrenergic receptor sites . Radioligand studies have shown that arotinolol presents a higher affinity to the β-receptor compared to the α-receptor .

Temporal Effects in Laboratory Settings

The stereospecificity of arotinolol hydrochloride is very important for its pharmacokinetic characteristics . Both of the enantiomers were found in urine, suggesting this as the major elimination pathway . It is possible to find arotinolol in urine 2-4 hours after initial administration .

Metabolic Pathways

It is known that arotinolol hydrochloride is mainly distributed from the plasma to the liver .

Transport and Distribution

Arotinolol hydrochloride gets rapidly absorbed and distributed in the plasma . The plasma concentration peaks 2 hours after initial administration . The distribution studies have shown that arotinolol hydrochloride is mainly distributed from the plasma to the liver followed by the lungs and lastly in the heart .

Méthodes De Préparation

The preparation of high-purity arotinolol hydrochloride involves several steps. One method includes combining two steps of reactions: ammonolysis and salification, followed by direct formation of the hydrochloride. The compound is then stirred and washed with absolute ethyl alcohol twice to achieve a purity of more than 99.95% . Another method involves refluxing [5-(2-mercapto-4-thiazolyl)-2-thiophenecarboxamide] with acetonitrile, followed by the addition of epichlorohydrin. The reaction mixture is then cooled, filtered, and the solid product is collected and further processed to obtain high-purity arotinolol hydrochloride .

Analyse Des Réactions Chimiques

Arotinolol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

Substitution: Arotinolol hydrochloride can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include acetonitrile, epichlorohydrin, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparaison Avec Des Composés Similaires

Arotinolol hydrochloride is similar to other mixed alpha and beta receptor blockers, such as carvedilol. it is unique in its ability to act as a beta3 receptor agonist, which is not a common feature among similar compounds. This unique property allows arotinolol hydrochloride to have a broader range of therapeutic effects, particularly in the treatment of cardiovascular diseases .

Similar compounds include:

Carvedilol: Another mixed alpha and beta receptor blocker used in the treatment of heart failure and hypertension.

Labetalol: A medication that blocks both alpha and beta receptors, used to treat high blood pressure.

Propranolol: A non-selective beta blocker used for various cardiovascular conditions.

Arotinolol hydrochloride stands out due to its additional beta3 receptor agonist activity, making it a versatile compound in medical research and treatment .

Propriétés

IUPAC Name |

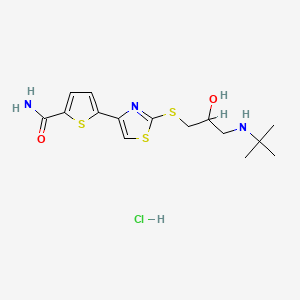

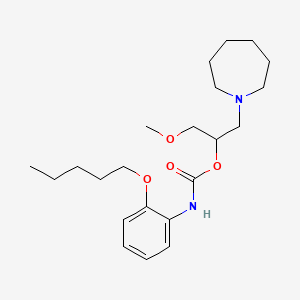

5-[2-[3-(tert-butylamino)-2-hydroxypropyl]sulfanyl-1,3-thiazol-4-yl]thiophene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2S3.ClH/c1-15(2,3)17-6-9(19)7-21-14-18-10(8-22-14)11-4-5-12(23-11)13(16)20;/h4-5,8-9,17,19H,6-7H2,1-3H3,(H2,16,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDAXBZYUXLDRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN3O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52560-77-7 (Parent) | |

| Record name | Arotinolol hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068377913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1046849 | |

| Record name | Arotinolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68377-91-3 | |

| Record name | Arotinolol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68377-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arotinolol hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068377913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arotinolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arotinolol Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AROTINOLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DOI1HT306 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B1667548.png)

![2-[[(E)-2-[[2-[[2-[3-amino-2-[[3-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanoyl]-4,5-dihydro-3H-pyridazine-3-carbonyl]amino]-4-methylpentanoyl]amino]-4-carbamoyloxy-3-methylbut-2-enoyl]amino]-3-hydroxypropanoic acid](/img/structure/B1667551.png)